2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide
描述
This compound is a triazolopyrazine derivative featuring a 3,4-dimethylphenyl substituent at position 7, an 8-oxo group, and a thioether-linked propanamide moiety at position 2. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the triazolopyrazine core may act as a pharmacophore. The thioether linkage could influence metabolic stability compared to oxygen or nitrogen analogs .
属性
IUPAC Name |
2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-5-8-18(13-15(14)2)27-11-12-28-20(22(27)30)25-26-23(28)32-16(3)21(29)24-17-6-9-19(31-4)10-7-17/h5-13,16H,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIGFCVJQQOKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC=C(C=C4)OC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing. Dysregulation of c-met kinase activity is associated with the development and progression of various types of cancers.
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to a decrease in cancer cell proliferation.
Biochemical Pathways
The compound affects the c-Met signaling pathway . This pathway is involved in cell growth and survival. By inhibiting c-Met kinase, the compound disrupts this pathway, leading to reduced cancer cell growth.
生物活性
The compound 2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide (CAS Number: 1296319-47-5) is a novel triazolo[4,3-a]pyrazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure features a triazolo[4,3-a]pyrazine core linked to thio and amide functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₃S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1296319-47-5 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. The compound was evaluated for its in vitro antibacterial activity against various strains of bacteria using the microbroth dilution method. Notably, it exhibited significant antibacterial effects against both Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
| Ampicillin | Staphylococcus aureus | 32 |
| Ampicillin | Escherichia coli | 16 |
The mechanism by which these compounds exert their antibacterial effects appears to involve the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. Molecular docking studies suggest that the synthesized derivatives can effectively bind to these targets, disrupting their function and leading to bacterial cell death .
Other Biological Activities
In addition to antibacterial properties, triazolo[4,3-a]pyrazine derivatives have been reported to exhibit a range of other biological activities:
- Antifungal Activity : Some derivatives have shown efficacy against fungal pathogens.
- Antimalarial and Antitubercular Properties : Research indicates potential applications in treating malaria and tuberculosis.
- Anticonvulsant Effects : Certain compounds within this class have demonstrated activity in seizure models.
Case Studies
- Antibacterial Efficacy Study : A study published in Pharmaceuticals investigated various triazolo[4,3-a]pyrazine derivatives for their antibacterial properties. The results indicated that modifications at specific positions on the triazole ring significantly influenced the activity profile .
- Molecular Docking Analysis : A molecular docking study revealed that compounds containing electron-donating groups at the R₂ position enhanced binding affinity to bacterial targets compared to those with aromatic groups .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues of Triazolopyrazine Derivatives
The following compounds share structural motifs with the target molecule, differing in substituents, linkage types, or core heterocycles:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility :
- The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl analog in . However, the 4-methoxyphenyl group in the propanamide moiety may counterbalance this by improving aqueous solubility .
- Replacement of the thioether with a carboxylic acid () significantly enhances solubility but may reduce membrane permeability .
- The thioether linkage in the target compound may offer greater metabolic stability compared to ester or amide linkages in other derivatives .
Synthetic Accessibility :
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
*Predicted based on analogs in and .
常见问题
Q. What are the critical steps for synthesizing this compound, and how can researchers optimize yield and purity?
The synthesis involves multi-step organic reactions, including cyclization of triazolopyrazine cores and coupling of thioether/acetamide functionalities. Key steps include:
- Cyclization : Use carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, followed by reflux with hydrazine derivatives to form the triazolopyrazine core .
- Thioether Formation : Employ nucleophilic substitution under controlled temperatures (e.g., 10°C) to minimize side reactions .
- Purification : Recrystallization from dimethylformamide (DMF)/isopropanol mixtures improves purity (>95%) .
Optimization Tips : Monitor reaction progress via TLC and adjust solvent polarity (e.g., dichloromethane/ethanol gradients) .
Q. How should researchers validate the compound’s structural integrity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazolopyrazine core (δ 7.5–8.5 ppm for aromatic protons) and methoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₄H₂₅N₅O₅S, calculated [M+H]+ = 508.1632) .
- FTIR : Identify thioether (C-S stretch ~650 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2B for irritation) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (OSHA HCS acute toxicity classification) .
- Spill Management : Collect solid residues with absorbent pads and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s structure-activity relationship (SAR)?
- Functional Group Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess binding affinity .
- Bioisosteric Replacements : Substitute the thioether with sulfone or sulfonamide groups to evaluate metabolic stability .
- Assay Design : Use enzyme inhibition assays (e.g., kinase panels) to correlate substituent effects with IC₅₀ values .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Cell Line Validation : Use isogenic cell lines to control for genetic variability in cytotoxicity assays .
- Solubility Correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases) with triazolopyrazine as a hinge-binding motif .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- ADMET Prediction : Employ SwissADME to estimate logP (~3.5) and blood-brain barrier permeability (CNS MPO score >4) .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug Design : Esterify the acetamide group to enhance oral bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxyphenyl) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (target: <95% bound) .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
Q. What analytical techniques quantify trace impurities in the final product?
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